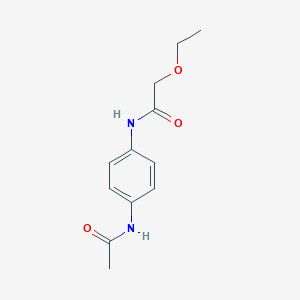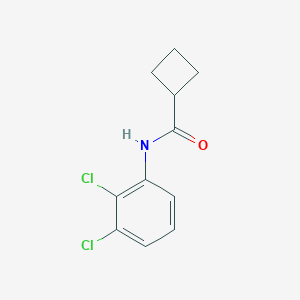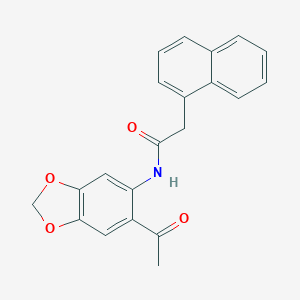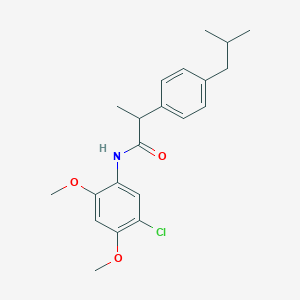
N-(4-acetamidophenyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Acetamidophenol” is also known as Acetaminophen, 4′-Hydroxyacetanilide, 4-Acetamidophenol, N- (4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, Paracetamol . It is used to synthesize cis -and trans -4-acetamidocyclohexanol . “N-(4-Acetamidophenyl)indomethacinamide” is a potent and selective reversible COX-2 inhibitor .
Synthesis Analysis
A two-step synthesis of paracetamol has been devised to illustrate the electrophilic reactivities of carbonyls . The yields of the isolated intermediate 4-acetamidophenyl acetate were obtained .
Molecular Structure Analysis
The linear formula of 4-Acetamidophenol is CH3CONHC6H4OH .
Chemical Reactions Analysis
A series of novel 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al(OH)3 and Fe/Al(OH)3 nano catalyzed pathway .
Physical and Chemical Properties Analysis
The properties of 4-Acetamidophenol include a molecular weight of 151.16, it forms crystals, has a melting point of 168-172 °C (lit.), and is stored at room temperature .
Applications De Recherche Scientifique
1. Synthesis and Pharmacological Activities
N-(4-acetamidophenyl)-2-ethoxyacetamide derivatives, through multi-step reaction sequences starting from the Leuckart reaction, have been synthesized to develop potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus in these derivatives contributes to their pharmacological activities, as observed in compounds such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide (Rani et al., 2016).
2. Environmental and Agricultural Applications
This compound derivatives, specifically chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, are extensively used in agriculture. These compounds undergo a complex metabolic activation pathway, potentially leading to carcinogenicity. Studies on the metabolism of these herbicides and their intermediates in human and rat liver microsomes provide crucial insights into their environmental impact and safety profiles (Coleman et al., 2000).
3. Biodegradation and Environmental Impact
The biodegradation of acetochlor, a related chloroacetamide herbicide, involves N-deethoxymethylation, a key step in its degradation process. The enzyme system responsible for this conversion, particularly in Rhodococcus sp., has been identified and characterized, providing insights into potential environmental remediation strategies (Wang et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(4-acetamidophenyl)-2-ethoxyacetamide, also known as acetaminophen, is the cyclooxygenase (COX) pathways . It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit these pathways . The COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
It is thought to exert central actions which ultimately lead to the inhibition of the cox pathways . A new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme, was recently identified . This metabolite is thought to interact with cannabinoid and vanilloid systems and the calcium channel receptor Cav3.2, playing a role in the action of acetaminophen .
Biochemical Pathways
Acetaminophen affects the cyclooxygenase and serotonergic pathways . It inhibits the COX pathways, reducing the production of prostaglandins, which are involved in inflammation, pain, and fever responses . The endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 are emerging as new targets of its action via complex metabolic and neuronal pathways .
Pharmacokinetics
For example, the compound’s solubility in water (0.32g/L at 25 ºC) could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of acetaminophen’s action include the reduction of inflammation, pain, and fever responses due to the inhibition of the COX pathways and the reduction of prostaglandin production . The generation of the active metabolite AM404 and its interaction with various systems in the brain may also contribute to the analgesic effect of acetaminophen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature, which could affect the compound’s stability and solubility .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYRSFPNXOSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide](/img/structure/B310319.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B310320.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B310322.png)



![N-[4-(diethylamino)-2-methylphenyl]butanamide](/img/structure/B310329.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B310331.png)



![N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide](/img/structure/B310337.png)
